N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide
Description
N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyridine ring, and an isoquinoline moiety, making it a versatile molecule for chemical synthesis and biological studies.
Properties
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(19-17-6-2-1-4-15(17)8-9-21-19)22-14-16-5-3-7-18(23-16)24-10-12-26-13-11-24/h1-9H,10-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZWYXLRSSNUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 6-chloropyridine-2-carbaldehyde, undergoes a nucleophilic substitution reaction with morpholine to form 6-morpholin-4-ylpyridine-2-carbaldehyde.
Coupling with Isoquinoline: The intermediate is then coupled with isoquinoline-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Continuous Flow Reactors: To ensure consistent quality and scalability.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidized Derivatives: Such as carboxylic acids or ketones.
Reduced Derivatives: Such as primary or secondary amines.
Substituted Derivatives: Depending on the substituent introduced, various functionalized isoquinoline or pyridine derivatives can be obtained.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies have shown that derivatives of this compound can inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, it is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism by which N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The morpholine and pyridine rings facilitate interactions with active sites, while the isoquinoline moiety enhances binding affinity and specificity. This compound can modulate biological pathways by inhibiting or activating key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-morpholin-4-ylpyridin-3-yl)methyl]isoquinoline-1-carboxamide
- N-[(6-piperidin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide
- N-[(6-morpholin-4-ylpyridin-2-yl)methyl]quinoline-1-carboxamide
Uniqueness
N-[(6-morpholin-4-ylpyridin-2-yl)methyl]isoquinoline-1-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, while the isoquinoline moiety provides a rigid framework that can interact with various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
